3-Azidopropyl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

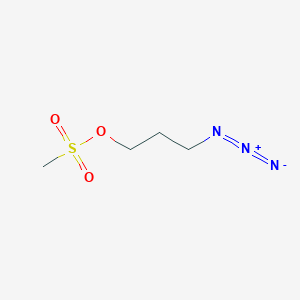

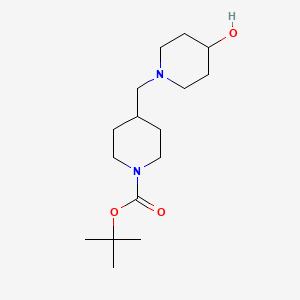

3-Azidopropyl methanesulfonate is a chemical compound with the molecular formula C4H9N3O3S and a molecular weight of 179.19 . It is used in various chemical reactions and has been mentioned in the context of chemical industry .

Synthesis Analysis

The synthesis of 3-azidopropyl methanesulfonate involves the use of azidopropyltriethoxysilane to introduce the azidopropyl groups . The azidopropyl modified SBA-15 material synthesized by one-pot co-condensation had hexagonal crystallographic order, pore diameters up of 50 Å, and the content of azidopropyl groups was found to be 1.3 mmol g −1 .Molecular Structure Analysis

The molecular structure of 3-Azidopropyl methanesulfonate consists of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

3-Azidopropyl methanesulfonate can undergo very efficient chemoselective CuAAC in water, making it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . It has also been used in IP-MS experiments targeting two different GFP-fusion proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidopropyl methanesulfonate include its molecular formula (C4H9N3O3S) and molecular weight (179.19) .Applications De Recherche Scientifique

Click Chemistry

3-Azidopropyl methanesulfonate: is a valuable reagent in click chemistry, particularly in [3+2] azide-alkyne cycloaddition reactions. This reaction is pivotal for constructing biologically active molecules with high structural diversity. The azide group of 3-Azidopropyl methanesulfonate reacts with terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles, which are structures found in many pharmaceuticals .

Synthesis of Nitrogen Compounds

Azide derivatives like 3-Azidopropyl methanesulfonate are used in synthetic methodologies leading to a wide range of acyclic and cyclic nitrogen compounds. These compounds have applications ranging from pharmaceuticals to materials science .

Photodynamic Therapy

In the field of photodynamic therapy, azides are used to create photosensitizers such as porphyrins and corroles3-Azidopropyl methanesulfonate can be a precursor in synthesizing these compounds, which are then used to produce reactive oxygen species that can kill cancer cells or microorganisms upon light activation .

Supramolecular Assembly

The azide group in 3-Azidopropyl methanesulfonate can participate in supramolecular assembly processes. These processes are crucial for creating complex structures like microporous organic networks, which have applications in catalysis and as materials for gas storage .

Liquid Crystals and Blood Substitutes

Azide derivatives are also used in the creation of dendrimers that function as liquid crystals or as blood substitutes for transfusions. The versatility of 3-Azidopropyl methanesulfonate in these syntheses is due to its reactive azide group, which can be transformed into various functional groups necessary for these applications .

Catalysis

3-Azidopropyl methanesulfonate: can be used to synthesize catalysts, particularly those involved in cycloaddition reactions. These catalysts are essential in creating a variety of chemical products, including pharmaceuticals and polymers .

Orientations Futures

While specific future directions for 3-Azidopropyl methanesulfonate are not mentioned, the field of chemistry involving similar compounds is vast and continually evolving . The ease of synthesis for the azide labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .

Propriétés

IUPAC Name |

3-azidopropyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOUVZLUZFOHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidopropyl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)

![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)

![2-Cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2919118.png)

![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)

![2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2919125.png)